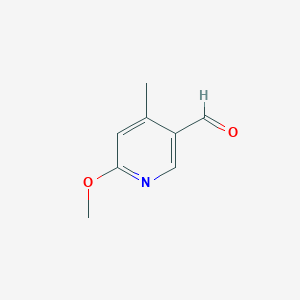

6-Methoxy-4-methylnicotinaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 6-Methoxy-4-methylnicotinaldehyde often involves the use of synthon strategies for the efficient regiospecific synthesis of heterocycles with masked (or unmasked) aldehyde functionality. For instance, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been demonstrated as a useful three-carbon synthon for synthesizing five and six-membered heterocycles, showcasing methods that could potentially be applied to the synthesis of 6-Methoxy-4-methylnicotinaldehyde (Mahata et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to 6-Methoxy-4-methylnicotinaldehyde has been elucidated through methods such as single crystal X-ray diffractions. For example, Schiff base compounds derived from isonicotinic acid have been characterized, revealing their trans configurations with respect to the C=N double bonds and providing a framework for understanding the molecular structure of 6-Methoxy-4-methylnicotinaldehyde (Yang, 2007).

Chemical Reactions and Properties

Research into related compounds has explored various chemical reactions, including cyclocondensation, cycloaromatization, and photostability enhancement. These studies provide insights into the reactivity and potential chemical transformations of 6-Methoxy-4-methylnicotinaldehyde (Arsenyev et al., 2016).

Physical Properties Analysis

The physical properties of chemical compounds like 6-Methoxy-4-methylnicotinaldehyde can be inferred from studies on related molecules, focusing on aspects such as crystal structure, hydrogen bonding, and photostability, which are crucial for understanding the compound's behavior in different conditions (Cobo et al., 2009).

Chemical Properties Analysis

Insights into the chemical properties of 6-Methoxy-4-methylnicotinaldehyde can also be derived from studies on its analogs, examining aspects such as electrophilic and nucleophilic sites, reaction pathways, and stability under various conditions. Such analyses are critical for applications in synthesis and material science (Dyablo et al., 2015).

Applications De Recherche Scientifique

Application in Pharmacology and Toxicology

The compound 6-methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .

Method of Application

Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine . Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .

Results

Chemical analysis confirmed the sample was 6-methylnicotine, racemic, and 98% pure utilizing 1H NMR, chiral UPLC-UV, and GC-MS . The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms) . Archival pharmacological data indicates that 6-methylnicotine ± is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models . Regulatory in vitro toxicology testing (Neutral Red, Ames, and Micronucleus) demonstrated 6-methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .

Application in Synthesis of Antimicrobial and Anticancer Agents

A series of compounds similar to 6-Methoxy-4-methylnicotinaldehyde, specifically 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, were synthesized and evaluated for their antimicrobial and anticancer potential .

Method of Application

The compounds were synthesized and then evaluated in vitro for their antimicrobial and anticancer potential .

Results

One of the compounds, 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli . Another compound, 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was more potent than the standard drug 5-fluorouracil against HCT-116, a colon cancer cell line .

Application in Chemical Synthesis

6-Methoxy-4-(methylthio)nicotinaldehyde, a compound similar to 6-Methoxy-4-methylnicotinaldehyde, is used in chemical synthesis .

Method of Application

This compound is typically used as a reagent in the synthesis of other complex organic compounds . The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Safety And Hazards

Propriétés

IUPAC Name |

6-methoxy-4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPZNLLEUHICFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560958 | |

| Record name | 6-Methoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-methylnicotinaldehyde | |

CAS RN |

123506-66-1 | |

| Record name | 6-Methoxy-4-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B47277.png)

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)